For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Basic Properties of 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine
This technical guide provides a comprehensive overview of the fundamental basic properties of 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine, a key intermediate in the synthesis of various biologically active molecules.[1] Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related compounds and established analytical methodologies to provide estimated properties and detailed experimental protocols.
Physicochemical Properties
Table 1: Physicochemical Properties of 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine and Related Compounds
| Property | 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine | Benzimidazole (Reference) | Aniline (Reference) |
| Molecular Formula | C₁₃H₁₀ClN₃[2] | C₇H₆N₂ | C₆H₇N |
| Molecular Weight | 243.69 g/mol [1] | 118.14 g/mol | 93.13 g/mol |
| Boiling Point | 494.6±51.0°C at 760 mmHg (Predicted)[1] | 360 °C | 184.1 °C |
| Aqueous Solubility | Likely low | 2 g/L (at 20°C) | 36 g/L (at 20°C)[3] |
| pKa (of conjugate acid) | Estimated: 4.5 - 5.5 | 5.53 | 4.63 |
The basicity of 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine is attributed to the nitrogen atoms in the benzimidazole ring and the amino group on the phenyl ring. The benzimidazole moiety is weakly basic.[4] The phenylamine group is also a weak base due to the delocalization of the nitrogen lone pair into the benzene ring.[5] The presence of an electron-withdrawing chloro group on the benzimidazole ring is expected to decrease the basicity of the imidazole nitrogens.
Synthesis
The synthesis of 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine can be achieved through the condensation of a substituted o-phenylenediamine with an aromatic carboxylic acid. One reported method involves the reaction of 4-chloro-o-phenylenediamine with anthranilic acid.[6] An alternative approach involves the reaction of o-phenylenediamine with p-aminobenzoic acid.[7][8]
Experimental Protocols
Determination of pKa
The pKa of benzimidazole derivatives can be determined using various methods, including capillary electrophoresis, potentiometric titration, and NMR spectroscopy.[9][10][11]
Potentiometric Titration Protocol:
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Solution Preparation:
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Prepare a standard solution of 0.1 M HCl.
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Prepare a 0.1 M solution of the test compound, 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine, in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.
-
-
Titration:
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Calibrate a pH meter with standard buffer solutions.
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Place a known volume of the test compound solution in a beaker with a magnetic stirrer.
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Immerse the pH electrode in the solution.
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Add the standard HCl solution in small, precise increments.
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Record the pH after each addition.
-
-
Data Analysis:
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Plot the pH values against the volume of HCl added.
-
The pKa is determined from the pH at the half-equivalence point.
-
Determination of Aqueous Solubility
The aqueous solubility of aromatic amines can be determined using the shake-flask method followed by quantification using UV-Vis spectroscopy or LC-MS.[12][13]
Shake-Flask Method Protocol:
-
Sample Preparation:
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Add an excess amount of 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine to a known volume of purified water in a sealed flask.
-
-
Equilibration:
-
Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation:
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Allow the suspension to settle.
-
Filter or centrifuge the solution to remove undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Measure the absorbance (UV-Vis) or peak area (LC-MS) of the saturated solution and the standard solutions.
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Construct a calibration curve and determine the concentration of the saturated solution.
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Acid-Base Equilibria
The basic character of 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine allows it to accept protons in acidic conditions. The most likely sites of protonation are the imine nitrogen of the benzimidazole ring and the exocyclic amino group. The equilibrium between the neutral and protonated forms is crucial for its solubility and interaction with biological targets.
Biological Significance
Benzimidazole derivatives are known for a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][14][15][16] 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.[1] Its derivatives have been investigated as potential inhibitors of various enzymes and receptors.
Conclusion
While direct experimental data for 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine is sparse, this guide provides a solid foundation for researchers by estimating its core basic properties and presenting detailed, actionable protocols for their experimental determination. The provided synthesis and reaction diagrams offer a clear visual representation of the chemical processes relevant to this compound. Further experimental investigation is warranted to precisely quantify its physicochemical parameters and explore its full potential in drug discovery and development.
References
- 1. 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline [myskinrecipes.com]
- 2. parchem.com [parchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. The determination of unsulphonated primary aromatic amines in water-soluble food dyes and other food additives - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]

